1-Propyl-1H-pyrazole-3-carbonitrile
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Overview
Description
1-Propyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a propyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-1H-pyrazole-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions. For instance, the reaction of 1-propylhydrazine with acrylonitrile in the presence of a base like sodium ethoxide can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity through the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, primary amines.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Amides, substituted pyrazoles.
Scientific Research Applications
1-Propyl-1H-pyrazole-3-carbonitrile has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 1-Propyl-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 1-Propyl-1H-pyrazole-3-carboxamide
- 1-Propyl-1H-pyrazole-3-carboxylic acid
- 1-Propyl-1H-pyrazole-3-thiol
Comparison: 1-Propyl-1H-pyrazole-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and properties compared to its analogs. For example, the nitrile group can participate in nucleophilic substitution reactions, which are not possible with the carboxamide or carboxylic acid derivatives .
Properties
CAS No. |
1245773-20-9 |
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Molecular Formula |
C7H9N3 |
Molecular Weight |
135.17 g/mol |
IUPAC Name |
1-propylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C7H9N3/c1-2-4-10-5-3-7(6-8)9-10/h3,5H,2,4H2,1H3 |
InChI Key |
HINNDJNBHMRFGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)C#N |
Origin of Product |
United States |
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